molecular formula C9H6BrNO2 B14057974 5-Acetyl-2-bromo-4-hydroxybenzonitrile CAS No. 115651-32-6

5-Acetyl-2-bromo-4-hydroxybenzonitrile

Cat. No.: B14057974
CAS No.: 115651-32-6
M. Wt: 240.05 g/mol
InChI Key: BFOQNYWRWSMYHS-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromo-4-hydroxybenzonitrile is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, an acetyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-bromo-4-hydroxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 4-hydroxybenzonitrile, followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent, and an acetylating agent such as acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and may require catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-bromo-4-hydroxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-acetyl-2-bromo-4-oxobenzonitrile, while reduction of the nitrile group can produce 5-acetyl-2-bromo-4-hydroxybenzylamine.

Scientific Research Applications

5-Acetyl-2-bromo-4-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-bromo-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively, making the compound a versatile reagent in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-bromo-4-hydroxybenzonitrile is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, which provides a combination of reactivity and stability that is not found in many other compounds. This makes it particularly useful in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

115651-32-6

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-acetyl-2-bromo-4-hydroxybenzonitrile

InChI

InChI=1S/C9H6BrNO2/c1-5(12)7-2-6(4-11)8(10)3-9(7)13/h2-3,13H,1H3

InChI Key

BFOQNYWRWSMYHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)C#N)Br)O

Origin of Product

United States

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